5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde
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Overview
Description
5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both pyrimidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde typically involves the reaction of 5-bromoindole with pyrimidine-5-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as cesium carbonate in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(5-Pyrimidinyl)-1H-indole-3-carboxylic acid.
Reduction: 5-(5-Pyrimidinyl)-1H-indole-3-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer and antimicrobial agents
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and pyrimidine moieties. These interactions can modulate biological pathways involved in cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-(Pyrimidin-5-yl)benzo[d]oxazole: Known for its anticancer activity.
N-(2,4,6-substituted 5-pyrimidinyl)oxamyl chlorides: Used in organic synthesis.
Tetrahydroisoquinoline-7-carboxamide derivatives: Investigated for their anti-inflammatory properties.
Uniqueness
5-(5-Pyrimidinyl)-1H-indole-3-carbaldehyde is unique due to its dual presence of indole and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H9N3O |
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Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-pyrimidin-5-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H9N3O/c17-7-11-6-16-13-2-1-9(3-12(11)13)10-4-14-8-15-5-10/h1-8,16H |
InChI Key |
YOKLOOXZQHWPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=CN=C3)C(=CN2)C=O |
Origin of Product |
United States |
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